N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Medicinal chemistry Conformational analysis Structure–activity relationship

Sourcing position-specific isomers for SAR studies is often a bottleneck. N-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide directly solves this. It is an indispensable ortho-chloro probe for deconvoluting halogen effects in bicyclo[2.2.1]heptane-1-carboxamide series. - Unique ortho-substitution alters torsion angle, steric hindrance, and H-bonding, unattainable with meta/para isomers. - Critical for systematic CYP (CYP11B1/2, CYP17, CYP19) and ESKAPE pathogen screening panels. - Rigid camphor-derived scaffold ensures reliable computational docking and MD simulations. Available via custom synthesis for reproducible research.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
Cat. No. B12147850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=CC=C3Cl)C
InChIInChI=1S/C16H18ClNO2/c1-15(2)10-7-8-16(9-10,13(15)19)14(20)18-12-6-4-3-5-11(12)17/h3-6,10H,7-9H2,1-2H3,(H,18,20)
InChIKeyABSFGQHJOLDQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl) Carboxamide Overview & Procurement


N-(2-Chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (C₁₆H₁₈ClNO₂, MW 291.77 g/mol) is a synthetic bicyclic carboxamide built on a camphor-derived 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane scaffold with an N-(2-chlorophenyl) substituent . The compound belongs to the broader class of bicyclo[2.2.1]heptane-1-carboxamides, a scaffold explored for steroidogenic enzyme inhibition, ion channel modulation, and antimicrobial applications [1]. Its defining structural feature – the ortho-chloro substitution on the N-phenyl ring – distinguishes it from meta- and para-chloro positional isomers and from other halogen analogs in the same chemical series.

Why N-(2-Chlorophenyl) Carboxamide Cannot Be Substituted


Positional isomerism on the N-phenyl ring in bicyclo[2.2.1]heptane-1-carboxamides is not a trivial substitution. The ortho-chloro group introduces a unique combination of steric hindrance, altered torsion angle between the phenyl ring and the carboxamide plane, and distinct electronic effects (inductive electron withdrawal combined with potential intramolecular hydrogen bonding) that meta- and para-chloro isomers cannot replicate [1]. In related camphor-derived carboxamide series, ortho-substitution has been shown to modulate both target potency and metabolic stability through restricted rotation about the N–aryl bond and shielding of metabolic soft spots [2]. Substituting N-(2-chlorophenyl) with N-(3-chlorophenyl), N-(4-chlorophenyl), or N-(2-fluorophenyl) alters conformational preference, lipophilicity, and hydrogen-bonding capacity in ways that are not interchangeable for structure–activity relationship (SAR) studies or reproducible experimental protocols.

N-(2-Chlorophenyl) Carboxamide: Differentiation Evidence


Ortho, Meta, Para Chloro: Conformational Differences

The ortho-chloro substitution on the N-phenyl ring forces the aromatic ring out of coplanarity with the carboxamide group due to steric clash between the ortho-chlorine and the carbonyl oxygen. This creates a significantly larger N–aryl torsion angle compared to meta- and para-chloro isomers. In the N-(2-chlorophenyl) isomer, the dihedral angle between the phenyl ring and the amide plane is predicted to be approximately 50–70°, versus near-coplanar (<20°) for the para-chloro analog and approximately 30–40° for the meta-chloro analog [1]. This conformational difference alters both the spatial presentation of the chlorine atom for target binding and the overall molecular shape recognized by proteins.

Medicinal chemistry Conformational analysis Structure–activity relationship

Chlorine vs. Fluorine: Lipophilicity and Electronic Effects

Comparing N-(2-chlorophenyl) with the N-(2-fluorophenyl) analog reveals a substantial difference in lipophilicity and halogen electronic character. The chlorine atom contributes approximately +0.7 to +0.9 log units higher than fluorine on the Hansch π scale, translating to a predicted XLogP difference of approximately 0.6–0.8 units between the two ortho-halogen analogs . The N-(2-chlorophenyl) compound (predicted XLogP ≈ 3.5) is significantly more lipophilic than its 2-fluoro counterpart (predicted XLogP ≈ 2.8), which impacts membrane permeability, protein binding, and solubility profiles . Additionally, chlorine possesses a σ-hole that enables halogen bonding interactions not available with fluorine.

Physicochemical profiling Halogen bonding logP comparison

Mono- vs. Di-Chloro: Metabolic Stability Modulation

The N-(2-chlorophenyl) mono-chloro substitution pattern provides a distinct metabolic stability profile compared to the N-(2,5-dichlorophenyl) analog. In camphor-derived and related bicyclic carboxamides, the ortho-chloro group can sterically shield the metabolically labile positions on the phenyl ring from CYP-mediated oxidation, while the absence of a second chlorine at the para or meta position leaves the molecule less electron-deficient and potentially less prone to glutathione conjugation [1]. Literature on ortho-substituted benzamides indicates that a single ortho-chloro substituent can reduce CYP2C9- and CYP3A4-mediated aromatic hydroxylation rates by 2- to 5-fold compared to unsubstituted phenyl analogs, while a second chlorine (as in 2,5-dichloro) further increases metabolic stability but also raises molecular weight and lipophilicity beyond desirable limits for certain applications .

Metabolic stability CYP inhibition Ortho effect

Bicyclic Scaffold and Steroidogenic CYP Interaction

The bicyclo[2.2.1]heptane-1-carboxamide scaffold has been explored as a core motif in non-steroidal inhibitors of steroidogenic cytochrome P450 enzymes including CYP17, CYP19, CYP11B1, and CYP11B2 [1]. In published structure–activity relationship studies, bicyclic carboxamides bearing N-aryl substituents have demonstrated IC₅₀ values in the low micromolar to sub-micromolar range against these targets. For context, closely related bicyclo[2.2.1]heptane derivatives have shown CYP11B2 inhibitory activity with IC₅₀ values around 1,000 nM, while the unsubstituted scaffold core is inactive, highlighting the essential role of the N-aryl substituent in target engagement [2]. The N-(2-chlorophenyl) variant, with its ortho-chloro directing effect, presents the chlorine atom in a spatial orientation that may differentially interact with hydrophobic pockets in CYP active sites compared to meta- or para-substituted analogs.

CYP inhibition Steroidogenesis Bicyclic scaffold

N-(2-Chlorophenyl) Carboxamide: Application Scenarios


SAR Exploration of ortho-Halogen Effects

This compound serves as a critical SAR probe for investigating the effect of ortho-chloro substitution on N-phenyl bicyclo[2.2.1]heptane-1-carboxamides. When used in a matrix with N-(3-chlorophenyl), N-(4-chlorophenyl), and N-(2-fluorophenyl) analogs, researchers can systematically deconvolute the contributions of halogen position (ortho vs. meta vs. para) and halogen identity (Cl vs. F) to target potency, selectivity, and ADME properties [1]. The distinct conformational profile of the ortho-chloro isomer makes it an essential component of any complete SAR table for this chemotype.

Steroidogenic CYP Enzyme Inhibitor Screening

Given the established utility of the bicyclo[2.2.1]heptane scaffold in non-steroidal CYP inhibitor design [2], this compound is well-suited for inclusion in screening panels targeting CYP11B1, CYP11B2, CYP17, CYP19, and 17β-HSD1. Its N-(2-chlorophenyl) substitution pattern provides a specific molecular recognition element that may confer selectivity advantages over unsubstituted or para-substituted analogs when profiled against a panel of steroidogenic and hepatic CYP isoforms.

Antimicrobial Screening: ESKAPE Pathogens & Fungi

Bicyclo[2.2.1]heptane-derived cage amides have demonstrated measurable antimicrobial activity against ESKAPE pathogens (including MRSA, E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa) and antifungal activity against C. albicans and C. neoformans [3]. The N-(2-chlorophenyl) variant, with its unique ortho-substitution, represents a distinct structural entry in this antimicrobial chemotype class and can be evaluated for MIC determination against these clinically relevant strains.

Computational Docking and MD Template

The rigid bicyclo[2.2.1]heptane core combined with the conformationally constrained N-(2-chlorophenyl) group makes this compound an excellent template for computational docking studies, molecular dynamics simulations, and free energy perturbation calculations aimed at predicting the impact of ortho-substitution on ligand–protein interactions [1]. Its well-defined conformational preferences reduce the sampling complexity compared to flexible analogs, enabling more reliable in silico predictions.

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